methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It has a molecular formula of C15H19N3O3 and a formula weight of 289.3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H NMR, mass spectrometry, and elemental analysis . The InChI code for this compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis
The compound is a useful synthon in various chemical reactions. For example, it is used in the synthesis of synthetic cannabinoids . Other similar compounds have been used in the synthesis of (aminomethyl)pyrazoles by reductive amination .It has a predicted boiling point of 460.8±45.0 °C and a predicted density of 1.53±0.1 g/cm3 . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and ethanol (3 mg/ml) .
Scientific Research Applications
Synthesis of Analogues and Derivatives
One research direction involves the synthesis of analogues and derivatives of this compound. For instance, Huybrechts et al. (1984) synthesized 5-carboxamido-4-hydroxy-3-(β-D-ribofuranosyl)-thiophene derivatives, analogues of the antiviral compound pyrazofurin, using a base-mediated condensation method (Huybrechts et al., 1984). Similarly, Okajima and Okada (1990) explored the synthesis of thiocarbonyl and heterocyclic compounds from 2-methylene-1,3-dithietanes, demonstrating the reactivity of these compounds to yield a variety of heterocyclic structures (Okajima & Okada, 1990).
Structural and Spectral Characterization
Another area of focus is the structural and spectral characterization of synthesized compounds. Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, providing detailed insights into its crystal structure, Hirshfeld surface analysis, and thermal analysis. This comprehensive study included DFT calculations and discussed nonlinear optical properties (Kumara et al., 2018).
Computational Studies
Computational studies have also been conducted to understand the properties and reactivities of these compounds. Yıldırım et al. (2005) conducted experimental and quantum-chemical calculations on some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into their formation mechanisms and structural characteristics (Yıldırım et al., 2005).
Application in Synthesizing Heterocycles
The compound and its derivatives have been utilized in synthesizing a wide range of heterocyclic compounds. For example, Kanwal et al. (2022) discussed the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches, emphasizing structural features and nonlinear optical properties through computational applications (Kanwal et al., 2022).
Safety and Hazards
Future Directions
Given its role as a precursor in the synthesis of various synthetic cannabinoids , this compound could be further explored in the design of new synthetic cannabinoids. Additionally, similar compounds have shown potential as fungicidal and insecticidal agents , suggesting potential future directions in these areas.
Mechanism of Action
Target of Action
The primary targets of this compound are fungi and insects . It has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is known that the compound interacts with its targets, leading to their death or inhibition . The compound’s effectiveness against fungi and insects suggests that it may interfere with vital biological processes in these organisms .
Biochemical Pathways
Given its fungicidal and insecticidal activities, it is likely that it disrupts essential biochemical pathways in fungi and insects, leading to their death .
Pharmacokinetics
Its predicted properties include a boiling point of 4608±450 °C and a density of 153±01 g/cm3 . Its pKa is predicted to be 12.46±0.70 , which could influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the death or inhibition of fungi and insects . For example, it has been shown to have an EC50 value of 3.04 mg/L against Erysiphe graminis, indicating potent fungicidal activity . Similarly, it has an LC50 value of 3.81 mg/L against Aphis fabae, demonstrating strong insecticidal activity .
Properties
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-9(6-7-15-17)12(18)16-13-11(14(19)20-2)8-4-3-5-10(8)21-13/h6-7H,3-5H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHLESUBBUVCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.